These films are single-molecule-thick layers arranged on a substrate. Researchers can use the Langmuir-Blodgett technique to create thin films of calcium stearate for studying surface properties, tribology (friction), and self-assembly behavior. The structure of these films can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [].
Due to its specific structure, calcium stearate can be used as a template or directing agent for the synthesis of inorganic nanoparticles. Researchers can control the size and morphology of the nanoparticles by varying the reaction conditions [].
The safety and functionality of calcium stearate make it applicable in pharmaceutical research for drug delivery purposes:
Calcium stearate is recognized as a Generally Recognized As Safe (GRAS) material by the US Food and Drug Administration (FDA). This allows researchers to explore its use as an excipient in formulating tablets, capsules, and other drug delivery systems. Its lubricating properties can improve flowability and prevent sticking during manufacturing [].
Researchers are investigating the use of calcium stearate nanoparticles for controlled drug release applications. By encapsulating drugs within these nanoparticles, they can potentially achieve sustained or targeted delivery [].
Calcium stearate is an organic compound with the molecular formula . It is a calcium salt of stearic acid, characterized by its white, waxy powder or flakes. This compound is primarily recognized for its role as a lubricant, stabilizer, and anti-caking agent in various industrial applications. It is non-toxic and has been classified as generally recognized as safe (GRAS) when used appropriately, making it suitable for food and pharmaceutical applications
The mechanism of action of calcium stearate depends on its application. Here are two key mechanisms:
These applications underscore the compound's versatility and importance in modern manufacturing processes.
The synthesis of calcium stearate can be achieved through several methods:
Each method has its advantages depending on the required purity and application.
Research on the interactions of calcium stearate with other compounds indicates its role in stabilizing formulations by reducing friction between particles. In food applications, it helps maintain the homogeneity of powdered products. In pharmaceuticals, it enhances the flow characteristics of powders during tablet formation, ensuring uniformity in dosage forms. Studies have shown that while it generally poses low toxicity, careful monitoring is necessary to prevent potential gastrointestinal disturbances from excessive exposure
Calcium stearate shares similarities with other metal stearates, which are also used for their lubricating and stabilizing properties. Here are some comparable compounds: Calcium stearate is unique due to its non-toxic nature and versatility across multiple industries, particularly where food-grade applications are concerned. Its stability under high temperatures makes it preferable for many manufacturing processes compared to other metal stearates
The direct reaction route follows the stoichiometry $$ Laboratory and pilot studies demonstrate that intimate mixing of molten stearic acid with finely milled calcium oxide (or calcium hydroxide) at 100–155 degrees C drives quantitative saponification within thirty to sixty minutes, especially when a small stoichiometric excess of the base and trace process water are provided to accelerate proton transfer [3] [4]. Table 1 summarises representative kinetic data extracted from the seminal United States patent describing the dry‐fusion variant. Calorimetry on bench‐scale batches indicates an exothermic heat release of 350–380 kilojoule per kilogram of product, underscoring the need for controlled heat removal in larger reactors to avoid darkening through local over-temperature [3] [4]. Detailed characterisation by Fourier transform infrared spectroscopy shows the disappearance of the carbonyl stretching band at 1700 centimetre⁻¹ and emergence of symmetric and antisymmetric carboxylate bands at 1540 and 1575 centimetre⁻¹, confirming full conversion [2]. In the aqueous precipitation route, fully neutralised sodium stearate is reacted with soluble calcium chloride (or nitrate) at 60–80 degrees C under vigorous agitation [5] [6]. The low water solubility of calcium stearate causes immediate precipitation, allowing efficient separation, washing and drying. Pilot work at the İzmir Institute of Technology achieved essentially quantitative yield and high purity under a slight calcium ion excess (50%) at 75 degrees C [5]. Scanning electron microscopy reveals lamellar crystallites, while elemental analysis shows negligible residual sodium or chloride after two wash cycles [5]. The process is readily scaled because the precipitation step is autogenous and the mother liquor contains only sodium chloride by-product, facilitating closed-loop water recycling [3]. Langmuir–Blodgett deposition enables molecularly organised calcium stearate layers on oxide, silver or polymeric substrates. A monolayer of stearic acid is first spread on an alkaline sub-phase; in-situ ion exchange with calcium ions yields an insoluble soap film that is compressed and transferred vertically onto the target surface [5] [7]. Spectroscopic analysis reveals that carboxylate coordination in the film is dominated by bidentate binding, evidenced by an intense antisymmetric stretching band at 1577 centimetre⁻¹ [5]. The methodology affords uniform nanometre-scale coatings useful for barrier layers, optical sensors and model studies of metal–fatty acid interactions [5] [7]. Mechanochemistry couples mechanical energy and solid-state chemistry, enabling solvent-free preparation of calcium stearate through high-shear fusion or reactive ball milling. Controlled milling of stearic acid with calcium oxide under modest heating (≈ 100 degrees C) generates the soap within minutes and limits colour formation because of rapid heat dissipation [4] [9]. In stirred-media mills the same principle is applied to coat micronised calcium carbonate with in-situ-formed calcium stearate, achieving a ninety per cent surface active ratio after fifteen minutes at one thousand revolutions per minute [10]. Key advantages are summarised in Table 3. Recent reviews of oleochemical mechanochemistry confirm that dry synthesis minimises wastewater generation and permits continuous processing through extruders or attrition reactors [11]. Modern commercial plants use three main flowsheets: precipitation in agitated reactors, vacuum-assisted dry fusion, and proprietary solvent methods that yield free-flowing low-dust prills [12]. Economic modelling for a facility rated at thirty-three metric tonnes per day indicates raw material costs dominate operating expenditure, with stearic acid and calcium hydroxide accounting for seventy-five per cent of total production cost [13]. Table 4 contrasts key performance indicators reported for contemporary units. Process intensification trends include continuous spray-reactor systems that integrate reaction, cooling and granulation in a single vertical chamber, thereby improving product purity and colour while reducing manual handling [14]. Advanced dust-free prills also enhance dosing accuracy in polymer master-batches and cement admixtures, reducing airborne particulate release during downstream processing [12]. Digital process control using on-line near-infra-red spectroscopy now enables real-time adjustment of calcium oxide stoichiometry to hold free fatty acid below one mass per cent, satisfying stringent food and pharmaceutical specifications [3] [13]. X-ray diffraction analysis of calcium stearate reveals distinctive crystallographic patterns that depend significantly on the preparation method and sample form. The diffraction patterns provide critical information about the bilayer organization and crystalline structure of this metal soap compound. X-ray Diffraction Patterns of Calcium Stearate Precipitated calcium stearate powders exhibit characteristic diffraction peaks at 2θ values of 5.5°, 7.42°, 9.10°, 11.02°, 12.86°, and 15.58°, corresponding to third through eighth order diffractions of the bilayer distance [1] [2]. Additional peaks at 6.40° and 19.58° are observed in samples prepared with higher calcium concentrations, indicating the formation of well-ordered crystalline structures [1] [3]. The presence of these higher-order reflections confirms the highly organized lamellar structure characteristic of metal soap compounds. Langmuir-Blodgett films of calcium stearate demonstrate a different diffraction pattern with peaks at 2θ values of 4.2°, 6.2°, 8.2°, and 10.3°, representing second through fifth order diffractions [1] [2]. The reduced bilayer distance of 4.0 nanometers in these films, compared to 4.8 nanometers in precipitated powders, indicates a more compact molecular arrangement with a calculated chain tilt angle of 27° [1] [3]. The systematic appearance of multiple-order reflections in both powder and film samples demonstrates the highly ordered nature of calcium stearate structures and confirms the bilayer organization predicted by theoretical models [4]. The diffraction patterns are consistent with monoclinic crystal systems observed in related calcium carboxylate compounds [5]. The bilayer organization in calcium stearate is characterized by specific interlayer distances that reflect the molecular packing and orientation of stearate chains within the crystalline structure. These measurements provide fundamental insights into the structural arrangement of this metal soap compound. Layer Spacing and Bilayer Organization Data Application of Bragg's law to the higher-order reflections reveals bilayer distances of 4.8 nanometers for precipitated calcium stearate powders and 4.0 nanometers for Langmuir-Blodgett films [1] [2]. The difference in bilayer spacing between these two forms reflects variations in molecular organization and chain tilting within the crystalline lattice. The 4.8-nanometer bilayer distance observed in precipitated calcium stearate corresponds closely to theoretical calculations for fully extended stearate chains in a bilayer arrangement [1] [3]. This spacing is consistent with calcium stearate monohydrate structures reported in the literature, where calcium ions coordinate with carboxylate groups in a hydrated crystalline lattice [5]. Langmuir-Blodgett films exhibit a reduced bilayer distance of 4.0 nanometers, corresponding to a chain tilt angle of 27° from the surface normal [1] [2]. This tilted arrangement is comparable to other metal soap Langmuir-Blodgett films, such as zinc stearate and zinc arachidate, which show similar tilt angles of approximately 31° [1] [3]. The reduced spacing in films reflects the constraints imposed by surface preparation techniques and substrate interactions. The stacking layer character of calcium stearate structures is evident from the systematic progression of diffraction peaks, which indicates regular periodicity in the c-axis direction [5] [4]. This organization is fundamental to the lubricating and release properties of calcium stearate in industrial applications, as the layered structure facilitates sliding between molecular planes under mechanical stress. The coordination mode of carboxylate groups with calcium ions in calcium stearate represents a critical structural feature that influences both the physical properties and spectroscopic characteristics of this compound. Calcium ions can coordinate with carboxylate groups through either unidentate (single oxygen coordination) or bidentate (dual oxygen coordination) binding modes. Unidentate vs. Bidentate Carboxylate Binding Data Precipitated calcium stearate powders demonstrate both unidentate and bidentate coordination modes, as evidenced by carboxylate bands at 1577 and 1543 wavenumbers with approximately equal intensities [1] [2]. This dual coordination behavior reflects the ability of calcium ions to adopt flexible coordination geometries depending on local structural constraints and crystal packing requirements. Langmuir-Blodgett films of calcium stearate exhibit a different coordination pattern, with bands at 1577 and 1544 wavenumbers, where the 1577 wavenumber band shows higher intensity than the 1544 wavenumber band [1] [2]. This intensity ratio indicates that carboxylate groups are predominantly present in the bidentate coordination mode in film structures, reflecting the organized molecular arrangement at the air-water interface during film formation. The coordination mode in calcium stearate is strongly influenced by the coordination number of calcium ions, which typically ranges from six to eight [7]. In sixfold coordination, calcium ions preferentially adopt unidentate carboxylate binding, while sevenfold and eightfold coordination states allow for both unidentate and bidentate coordination modes [7]. This flexibility in coordination geometry contributes to the polymorphic behavior observed in different calcium stearate preparations. Literature reports indicate that calcium stearate can exist in different polymorphic forms, with the stable crystalline form characterized by a doublet at 1577 and 1540 wavenumbers, while the metastable crystalline form results in bands at 1601 and 1562 wavenumbers [6] [7]. These polymorphic variations reflect different calcium-carboxylate coordination geometries and crystal packing arrangements within the solid state structure. Fourier transform infrared spectroscopy provides detailed molecular-level information about the vibrational modes and coordination environments in calcium stearate. The spectral signatures reveal specific frequency ranges associated with different functional groups and coordination states within the compound. FTIR Spectral Signatures of Calcium Stearate The antisymmetric carboxylate stretching vibrations represent the most diagnostic spectral features for determining coordination modes in calcium stearate. Unidentate coordination results in bands between 1577-1601 wavenumbers, while bidentate coordination produces bands in the 1540-1544 wavenumber region [1] [2] [6] [7]. The frequency difference between these modes reflects the different symmetries and bond strengths associated with single versus dual oxygen coordination. The symmetric carboxylate stretching vibration, appearing in the 1440-1456 wavenumber range, provides additional information about the coordination environment [6] [8]. The frequency and intensity of this band are sensitive to the local coordination geometry and can be used to distinguish between different polymorphic forms of calcium stearate. Hydrated forms of calcium stearate exhibit additional spectral features, including a water bending vibration at 1631 wavenumbers [6]. The presence or absence of this band can be used to determine the hydration state of calcium stearate samples and to monitor dehydration processes during thermal treatment or drying procedures. Scanning electron microscopy provides essential morphological information about calcium stearate at the microscale level, revealing particle shapes, sizes, and surface characteristics that influence the bulk properties of this metal soap compound. Scanning Electron Microscopy Observations of Calcium Stearate Precipitated calcium stearate powders exhibit a characteristic lamellar morphology with average particle sizes of approximately 600 nanometers [1] [2]. The scanning electron microscopy micrographs reveal that the crystal morphology consists of layered structures typical of metal soap compounds, with particles showing cohesion effects that result in the formation of larger agglomerates. The lamellar structure directly correlates with the bilayer organization observed in X-ray diffraction studies. Industrial calcium stearate dispersions prepared using in situ processes demonstrate particle sizes in the range of 3-5 microns with narrow size distributions [9]. These smaller particle sizes compared to conventional precipitation methods result from controlled synthesis conditions that minimize particle growth and agglomeration during formation. The narrow particle size distribution is advantageous for applications requiring consistent performance characteristics. Commercial grade calcium stearate typically exhibits particle sizes of 6 ± 1 micrometers, with particles showing a tendency to form clumps due to van der Waals interactions between the hydrocarbon chains [11]. The crystalline powder morphology reflects the industrial processing conditions and storage effects that influence particle aggregation and surface characteristics. Surface modification studies using calcium stearate as a coating agent demonstrate its ability to create smooth and uniform surfaces on substrates such as calcium carbonate particles [10]. The mechano-chemical effects during surface treatment result in improved surface uniformity and altered wetting properties, indicating effective molecular-level interactions between calcium stearate and the substrate surface. Atomic force microscopy provides nanoscale topographical information about calcium stearate surfaces, enabling detailed characterization of surface roughness, particle organization, and film structure at resolutions approaching the molecular level. Atomic Force Microscopy Topography of Calcium Stearate Langmuir-Blodgett films of calcium stearate deposited on silver substrates demonstrate complete surface coverage with characteristic topographical features [1] [2]. The atomic force microscopy images reveal that the surface is not smooth, with a peak-to-valley distance of 6 nanometers, indicating significant surface roughness despite the organized molecular arrangement. The surface topography reflects the cohesion of particles with an average size of 60 nanometers and maximum particle sizes reaching 180 nanometers. The surface roughness observed in calcium stearate films is attributed to the molecular organization and packing constraints at the substrate interface [1] [2]. The 6-nanometer peak-to-valley distance is comparable to the bilayer thickness measured by X-ray diffraction, suggesting that surface roughness may arise from variations in molecular orientation and packing efficiency across the film surface. Atomic force microscopy measurements in tapping mode provide optimal resolution for calcium stearate films while minimizing tip-sample interactions that could disrupt the soft organic film structure [1] [2]. The tapping mode operation allows for accurate topographical mapping without the lateral forces associated with contact mode scanning that could damage or rearrange the surface structure. Irritant Compound Formula Unique Features Sodium Stearate Soluble in water; commonly used as a soap. Zinc Stearate Acts as a lubricant; used in rubber processing. Magnesium Stearate Commonly used as a lubricant in pharmaceutical tablets. Aluminum Stearate Used primarily as a thickener in various formulations. Classical Precipitation Techniques
Reaction of Stearic Acid with Calcium Oxide or Calcium Hydroxide
2\,\text{C}{17}\text{H}{35}\text{COOH} + \text{CaO} \longrightarrow (\text{C}{17}\text{H}{35}\text{COO}){2}\text{Ca} + \text{H}{2}\text{O}
$$
[1] [2]. Entry Mass ratio (stearic acid : calcium oxide) Water added (mass %) Onset temperature (°C) Completion temperature (°C) Free fatty acid in product (mass %) Observed yield (mass %) 1 100 : 15 4.7 102 154 0.65 [4] 96–98 [4] 2 100 : 20 3.2 93 178 0.20 [4] 97–99 [4] Double Decomposition Using Sodium Stearate and Soluble Calcium Salts
Parameter Typical value Reference Reaction temperature 70–80 degrees C [5] [6] Stoichiometric excess of calcium ion 30–50% [5] Mean particle diameter after washing ca. 0.6 micrometre [5] Bilayer spacing (X-ray diffraction) 4.8 nanometre (powder) [5] Advanced Fabrication Approaches
Langmuir–Blodgett Thin Film Deposition
Film property Measured value Reference Average bilayer thickness 4.0 nanometre [5] Surface roughness (peak–valley) ≈ 6 nanometre [7] Preferred orientation [8] lamellar [5] Mechanochemical Synthesis Routes
Criterion Classical precipitation Mechanochemical route Reference External solvent requirement High (water) None [5] [4] Typical reaction time 30–60 minutes 5–20 minutes [4] [10] Energy consumption (kilowatt hour kg⁻¹) 0.6–0.8 0.3–0.4 [10] [4] Particle-size control Post-grinding required In-situ tailoring [10] Industrial-Scale Production Optimisation
Process type Bulk density (gram centimetre⁻³) Median particle size (micrometre) Characteristic energy demand (megajoule tonne⁻¹) Reference Aqueous precipitation + spray drying 0.2–0.3 2–5 650–800 [13] [12] Dry fusion (vacuum) 0.4–0.5 10–20 500–650 [12] [4] Solution-melt prilling 0.5–0.6 800–1200 (prill) 450–550 [12] X-ray Diffraction (XRD) Patterns
Sample Type 2θ Values (degrees) Bilayer Distance (nm) Order of Diffraction Reference Precipitated Calcium Stearate (50% excess Ca) 5.5°, 7.42°, 9.10°, 11.02°, 12.86°, 15.58°, 6.40°, 19.58° 4.8 Third to eighth order [1] Precipitated Calcium Stearate (30% excess Ca) 5.5°, 7.42°, 9.10°, 11.02°, 12.86°, 15.58° 4.8 Third to eighth order [1] Langmuir-Blodgett Film 4.2°, 6.2°, 8.2°, 10.3° 4.0 Second to fifth order [1] Layer Spacing and Bilayer Organization
Sample Form Bilayer Distance (nm) Chain Tilt Angle (degrees) Structural Organization Reference Precipitated Calcium Stearate Powder 4.8 Not specified Lamellar structure [1] Langmuir-Blodgett Film 4.0 27 Ordered bilayer [1] Calcium Carboxylate Hydrates (Literature) 4.8 (monohydrate) Not specified Stacking layer character [5] Molecular Coordination Studies
Unidentate vs. Bidentate Carboxylate Binding
Sample Type Unidentate Band (cm⁻¹) Bidentate Band (cm⁻¹) Band Intensity Ratio Coordination Mode Reference Calcium Stearate Powder (Precipitation) 1577 1543 Equal intensity Mixed unidentate/bidentate [1] [2] Langmuir-Blodgett Film 1577 1544 Higher 1577 than 1544 Predominantly bidentate [1] [2] Calcium Stearate (Literature) 1601, 1560 1544 Variable Polymorphic dependent [6] [7] Calcium Coordination Studies 1577-1601 1540-1544 Depends on coordination 6-8 fold coordination [7] FTIR Spectral Signatures
Vibrational Mode Frequency Range (cm⁻¹) Assignment Sample Dependency Reference Antisymmetric COO⁻ stretch (unidentate) 1577-1601 Unidentate carboxylate coordination Sample preparation dependent [1] [2] [6] [7] Antisymmetric COO⁻ stretch (bidentate) 1540-1544 Bidentate carboxylate coordination Sample preparation dependent [1] [2] [6] [7] Symmetric COO⁻ stretch 1440-1456 Symmetric carboxylate vibration Coordination dependent [6] [8] Antisymmetric CH₂ stretch 2914-2919 Alkyl chain vibration Universal [1] [2] Symmetric CH₂ stretch 2850-2852 Alkyl chain vibration Universal [1] [2] CH₂ scissoring 1472 Alkyl chain deformation Universal [1] [2] Water bending (hydrated forms) 1631 Crystal water Hydration dependent [6] Alkyl chain vibrations provide information about the hydrocarbon portion of the stearate molecule. The antisymmetric and symmetric methylene stretching bands appear consistently at 2914-2919 and 2850-2852 wavenumbers, respectively, regardless of sample preparation method [1] [2]. The methylene scissoring vibration at 1472 wavenumbers is characteristic of the long-chain alkyl structure and serves as an internal reference for spectral analysis.
Surface and Bulk Morphology
Scanning Electron Microscopy (SEM) Observations
Sample Type Morphology Particle Size Surface Features Sample Preparation Reference Precipitated Calcium Stearate Powder Lamellar structure 600 nm average Cohesion of particles Precipitation method [1] [2] Calcium Stearate Dispersion Not specified 3-5 microns Narrow distribution In situ process [9] Surface Modified Calcite with Calcium Stearate Smooth and uniform surface Variable Mechano-chemical effects Surface modification [10] Commercial Calcium Stearate Crystalline powder 6 ± 1 μm Clumped particles Commercial grade [11] Atomic Force Microscopy (AFM) Topography
Sample Type Surface Coverage Peak-to-Valley Distance (nm) Particle Size (nm) Surface Characteristics Measurement Mode Reference Langmuir-Blodgett Film on Silver Complete surface coverage 6 60 average, 180 maximum Not smooth surface Tapping mode [1] [2] Precipitated Calcium Stearate Powder Particle aggregation Not specified Variable Cohesion effects Not specified [1] [2] General AFM Capabilities Nanometer resolution Variable 1-20 nm resolution Topographic mapping Contact/non-contact modes [12] [13] [14]
Purity
Physical Description
Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals
White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH]
White powder; [Sax]
WHITE POWDER.
Color/Form
Granular, fatty powder
FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
1.12 g/cm³
Decomposition
Appearance
Melting Point
179 °C
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3179 of 3733 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 554 of 3733 companies with hazard statement code(s):;
H319 (97.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Other CAS
1592-23-0
8000-75-7
Wikipedia
Use Classification
Cosmetics -> Cosmetic colorant; Anticaking
Methods of Manufacturing
BY PPT FROM CALCIUM CHLORIDE & SODIUM SALTS OF MIXED FATTY ACIDS (STEARIC & PALMITIC). PPT IS COLLECTED & WASHED WITH WATER TO REMOVE SODIUM CHLORIDE.
General Manufacturing Information
Adhesive Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Octadecanoic acid, calcium salt (2:1): ACTIVE
Fatty acids, tallow, hydrogenated, calcium salts: ACTIVE
REGULATORY STATUS (VET): US REGULATIONS REQUIRE THAT IT BE FREE OF "CHICK EDEMA FACTOR".
ITS VIRTUALLY NONTOXIC NATURE & UNCTUOUS PROPERTIES MAKE IT IDEAL.../FOR USE IN FOOD & PHARMACEUTICAL PRODUCTS/.
Food grade calcium stearate /is/ derived from edible tallow...
Present in 0.4-2.0 wt% in PVC rigid-pipe formulation as calcium stearate
Dates
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4: Schrank S, Kann B, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Microstructure of calcium stearate matrix pellets: a function of the drying process. J Pharm Sci. 2013 Nov;102(11):3987-97. doi: 10.1002/jps.23707. Epub 2013 Aug 26. PubMed PMID: 23983150.
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8: Tong M, Chen H, Yang Z, Wen R. The effect of Zn-Al-hydrotalcites composited with calcium stearate and β-diketone on the thermal stability of PVC. Int J Mol Sci. 2011;12(3):1756-66. doi: 10.3390/ijms12031756. Epub 2011 Mar 8. PubMed PMID: 21673921; PubMed Central PMCID: PMC3111632.
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11: Lee HB, Kwon JS, Kim YB, Kim EK. Production of calcium-stearate by lipase using hydrogenated beef tallow. Appl Biochem Biotechnol. 2009 May;157(2):278-84. doi: 10.1007/s12010-008-8254-8. Epub 2008 May 28. PubMed PMID: 18506631.
12: Ranji A, Ghorbani Ravandi M, Farajzadeh MA. Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction. Anal Sci. 2008 May;24(5):623-6. PubMed PMID: 18469468.
13: Kurai J, Chikumi H, Kodani M, Sako T, Watanabe M, Miyata M, Makino H, Touge H, Hitsuda Y, Shimizu E. Acute eosinophilic pneumonia caused by calcium stearate, an additive agent for an oral antihistaminic medication. Intern Med. 2006;45(17):1011-6. Epub 2006 Oct 2. PubMed PMID: 17016002.
14: Dean DD, Lohmann CH, Sylvia VL, Köster G, Liu Y, Schwartz Z, Boyan BD. Effect of polymer molecular weight and addition of calcium stearate on response of MG63 osteoblast-like cells to UHMWPE particles. J Orthop Res. 2001 Mar;19(2):179-86. PubMed PMID: 11347688.
15: Fukui E, Miyamura N, Kobayashi M. Effect of magnesium stearate or calcium stearate as additives on dissolution profiles of diltiazem hydrochloride from press-coated tablets with hydroxypropylmethylcellulose acetate succinate in the outer shell. Int J Pharm. 2001 Mar 23;216(1-2):137-46. PubMed PMID: 11274815.
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